molecular formula C19H19N3O2 B1191819 Pirotinib

Pirotinib

Cat. No.: B1191819
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirotinib, also known as KBP-5209, is orally bioavailable inhibitor of the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB;  EGFR) family, with potential antineoplastic activity. Upon administration, this compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1;  EGFR), 2 (ErbB2;  HER2), and 4 (ErbB4;  HER4). This may result in the inhibition of cell growth and angiogenesis in tumors overexpressing these RTKs. EGFRs play major roles in both tumor cell proliferation and tumor vascularization, and are overexpressed in many cancer cell types.

Scientific Research Applications

Antineoplastic Activity

Pirotinib, an orally bioavailable inhibitor, primarily focuses on the receptor tyrosine kinase (RTK) epidermal growth factor receptor (ErbB; EGFR) family. Its significant role lies in its potential antineoplastic activity. This compound selectively and irreversibly binds to and inhibits the epidermal growth factor receptors 1 (ErbB1; EGFR), 2 (ErbB2; HER2), and 4 (ErbB4; HER4). The inhibition of these receptors can lead to the suppression of cell growth and angiogenesis in tumors that overexpress these RTKs. EGFRs are crucial in both the proliferation of tumor cells and tumor vascularization and are overexpressed in numerous cancer cell types (Definitions, 2020).

Relevant Research Studies

However, there is limited direct research available on this compound specifically. Most of the studies identified in the search focus on other related drugs and inhibitors, such as Larotrectinib, and their applications in various cancer treatments. These studies explore the efficacy and safety of these inhibitors in different types of cancers, including their role in pediatric and adult cancer treatments. For instance, Drilon et al. (2018) investigated the efficacy of Larotrectinib, a highly selective TRK inhibitor, in adults and children with tumors with TRK fusions (Drilon et al., 2018).

Further Research and Developments

To gain a comprehensive understanding of the role of this compound in scientific research, it is essential to monitor ongoing and future developments in the field. The continuous advancement in the study of protein sequences and functional annotation, as conducted by organizations like the Universal Protein Resource (UniProt), provides an essential foundation for understanding the mechanisms and applications of drugs like this compound (The UniProt Consortium, 2009).

Properties

Molecular Formula

C19H19N3O2

Appearance

Solid powder

Synonyms

KBP-5209;  KBP 5209;  KBP5209;  Pirotinib; none

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.